(Z)-Indirubin-d4

LC-MS/MS quantification Stable isotope labeling Bioanalytical method validation

Quantitative LC-MS/MS bioanalysis of (Z)-indirubin demands a differentiable internal standard. Unlabeled indirubin shares the analyte's m/z, causing ion suppression artifacts. (Z)-Indirubin-d4 delivers a +4.03 Da mass shift and >98% atom D isotopic enrichment, ensuring chromatographic co-elution with unambiguous MRM discrimination. Specify this d4 isotopologue—not the unlabeled parent—for FDA/EMA/ICH M10-regulated method validation in plasma, serum, urine, and tissue homogenates. Applications extend to ADME studies where deuterium KIE reveals CYP450-mediated metabolic pathways inaccessible with protiated or radiolabeled tracers.

Molecular Formula C16H10N2O2
Molecular Weight 266.29 g/mol
Cat. No. B12413929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Indirubin-d4
Molecular FormulaC16H10N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
InChIInChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,3D,5D,7D
InChIKeyJNLNPCNGMHKCKO-DNZPNURCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Indirubin-d4 Technical Overview: Deuterated GSK-3β and CDK Inhibitor for Quantitative Bioanalysis


(Z)-Indirubin-d4 (CAS: 906748-38-7) is a tetradeuterated isotopologue of (Z)-indirubin, a naturally occurring bis-indole alkaloid isomer of indigo with established inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1]. The compound incorporates four deuterium atoms substituted at positions 4, 5, 6, and 7 of one indole ring system, resulting in a molecular formula of C16H6D4N2O2 and a molecular weight of 266.29 g/mol—an increase of approximately 4.03 Da relative to the unlabeled (Z)-indirubin (C16H10N2O2, MW 262.26) . As a stable isotopically labeled (SIL) analog, (Z)-Indirubin-d4 is manufactured to specifications including >99% purity by HPLC and >98% atom D isotopic enrichment, enabling its primary utility as an internal standard for quantitative LC-MS/MS and GC-MS analysis rather than as a direct pharmacologic tool .

Why Unlabeled (Z)-Indirubin Cannot Substitute for (Z)-Indirubin-d4 in Quantitative Analytical Workflows


Substitution of (Z)-Indirubin-d4 with unlabeled (Z)-indirubin in quantitative bioanalytical applications is analytically invalid due to fundamental mass spectrometric and isotopic discrimination requirements. In LC-MS/MS quantification, an internal standard must be chromatographically near-co-eluting with the analyte yet distinguishable by m/z (mass-to-charge ratio) to correct for matrix effects, ion suppression, and extraction recovery variability [1]. Unlabeled (Z)-indirubin shares an identical m/z signal with the analyte being measured, rendering it incapable of serving as a differentiable internal standard—a limitation that necessitates the procurement of the deuterated form specifically . Furthermore, the kinetic isotope effect (KIE) introduced by C–D bond substitution alters the rate of metabolic biotransformation relative to C–H bonds, meaning that pharmacokinetic and metabolic tracing studies relying on isotopic differentiation cannot be executed with the non-deuterated parent compound [2].

Quantitative Differentiation Evidence: (Z)-Indirubin-d4 vs. Unlabeled Indirubin and Structural Analogs


Isotopic Purity and Mass Shift: Quantitative Specifications of (Z)-Indirubin-d4 as a SIL Internal Standard

(Z)-Indirubin-d4 is manufactured and supplied with a specified isotopic enrichment of >98 atom % D, which translates to a minimum of 3.92 deuterium atoms per molecule on average, and a chemical purity exceeding 99% as determined by HPLC . The mass shift of +4.03 Da relative to unlabeled (Z)-indirubin (MW 262.26 vs. 266.29) provides clear MS/MS precursor ion discrimination without chromatographic resolution compromise . In contrast, unlabeled (Z)-indirubin lacks any mass shift capability (Δ = 0 Da), while the d8 isotopologue ((Z)-Indirubin-d8, MW 270.31) offers a larger +8.06 Da shift but with proportionally higher procurement cost and limited commercial availability [1].

LC-MS/MS quantification Stable isotope labeling Bioanalytical method validation

Reduced Matrix Effect Interference: Comparative Retention Time Behavior of Deuterated vs. Unlabeled Indirubin

Stable isotopically labeled internal standards, including (Z)-Indirubin-d4, are documented to reduce quantitative variability arising from matrix effects in biological sample analysis. However, deuterated standards may exhibit a slight retention time shift (typically 0.02–0.10 minutes earlier elution) compared to their unlabeled counterparts due to the deuterium isotope effect on hydrophobicity [1]. This chromatographic resolution—while minimal—provides a methodological advantage over structural analog internal standards, which can experience significantly larger retention time discrepancies leading to differential matrix effect exposure between analyte and internal standard [2]. Unlabeled (Z)-indirubin, when used in attempts at non-isotopic quantification, co-elutes precisely with the analyte, rendering matrix effect correction impossible due to identical m/z and retention time [3].

Matrix effect correction Ion suppression LC-MS method development

Pharmacokinetic Tracing Capability: Deuterium Kinetic Isotope Effect Enables Metabolic Pathway Discrimination

The substitution of four protium atoms with deuterium in (Z)-Indirubin-d4 introduces a primary kinetic isotope effect (KIE) that reduces the rate of CYP450-mediated oxidative metabolism at deuterated positions. The maximum theoretical KIE (kH/kD) for C–H vs. C–D bond cleavage is approximately 6–10 at 25°C, though in vivo metabolic switching and competing pathways typically yield net clearance reductions of 1.5- to 4-fold for heavily deuterated compounds [1]. While specific in vivo metabolic data for (Z)-Indirubin-d4 is not published, deuteration of pharmaceutical compounds is established to alter pharmacokinetic parameters including t½ (half-life extension) and AUC (area under the curve increase) relative to non-deuterated counterparts [2]. Unlabeled (Z)-indirubin lacks this isotopic differentiation capability entirely, preventing its use in metabolism-guided tracer studies [3].

Drug metabolism Pharmacokinetic tracing Metabolic stability

Background Inhibitory Potency Reference: GSK-3β and CDK IC50 Values of Parent Indirubin Class

While (Z)-Indirubin-d4 is primarily procured as an analytical internal standard, understanding the baseline pharmacology of the indirubin scaffold informs its use as a reference compound in competitive binding displacement assays and kinase inhibitor screening panels. Parent (Z)-indirubin exhibits potent inhibition of GSK-3β with IC50 values ranging from 5–50 nM in kinase activity assays, along with CDK1 (IC50: 9 μM) and CDK5 (IC50: 5.5 μM) inhibition [1]. For comparison, the 6-bromo-substituted derivative 6-bromoindirubin (6BI) demonstrates increased selectivity against GSK-3β with retained nanomolar potency [2], while indirubin-3′-monoxime shows enhanced potency with GSK-3β IC50 of 22 nM and CDK1 IC50 of 180 nM . (Z)-Indirubin-d4 is expected to retain equivalent binding affinity to the parent compound due to isotopic substitution not altering electronic or steric properties of the binding pharmacophore.

Kinase inhibition GSK-3β CDK inhibitor screening

Procurement-Driven Application Scenarios: When to Select (Z)-Indirubin-d4 Over Analogs


Validated LC-MS/MS Bioanalytical Method Development for Indirubin Quantification in Preclinical and Clinical Samples

In regulated bioanalytical laboratories performing method validation under FDA/EMA/ICH M10 guidance, (Z)-Indirubin-d4 serves as the stable isotopically labeled internal standard for quantifying (Z)-indirubin in plasma, serum, urine, and tissue homogenate matrices . The +4.03 Da mass shift and >98% atom D isotopic enrichment enable MRM transition discrimination without co-elution interference, directly addressing matrix effect and ion suppression concerns that invalidate methods using structural analog internal standards [1]. Procurement of this specific d4 isotopologue—rather than the d8 variant or unlabeled indirubin—provides an optimal balance of analytical resolution and commercial availability [2].

Metabolic Fate and Pharmacokinetic Tracing Studies of Indirubin-Containing Formulations

For ADME studies requiring simultaneous tracking of parent indirubin and its oxidative metabolites, (Z)-Indirubin-d4 enables isotopic differentiation via MS detection without the regulatory and safety constraints associated with 14C- or 3H-radiolabeled tracers . The deuterium kinetic isotope effect introduced at positions 4, 5, 6, and 7 may reduce CYP450-mediated metabolic clearance at those sites, allowing researchers to identify and quantify metabolite formation pathways that are masked when using non-deuterated reference standards [1]. This application is particularly relevant for investigational new drug (IND) enabling studies of traditional Chinese medicine formulations containing indirubin as a bioactive component [2].

Competitive Displacement and Binding Site Confirmation in Kinase Inhibitor Screening Panels

In biochemical kinase selectivity profiling and high-throughput screening campaigns, (Z)-Indirubin-d4 can be employed as a reference competitor or as an internal standard for quantifying unlabeled indirubin in displacement assay readouts . The compound's well-characterized parent pharmacology—GSK-3β inhibition at 5–50 nM and CDK1/CDK5 inhibition at low micromolar concentrations—establishes a reliable baseline for evaluating the selectivity of newly synthesized indirubin derivatives and structurally unrelated kinase inhibitors [1]. Procurement of the deuterated form ensures that MS-based detection methods used in these assays achieve the precision necessary for discriminating between closely related inhibitor candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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